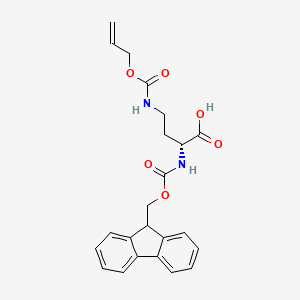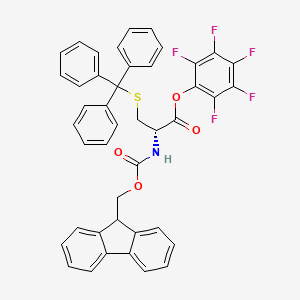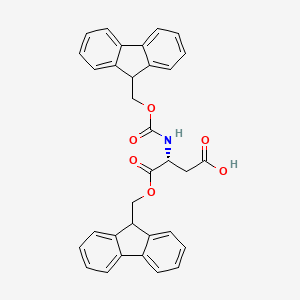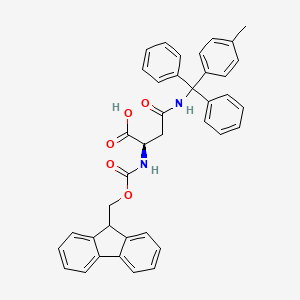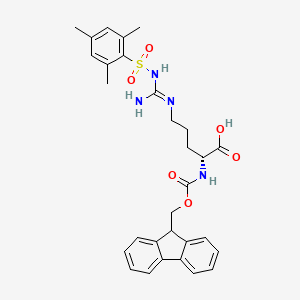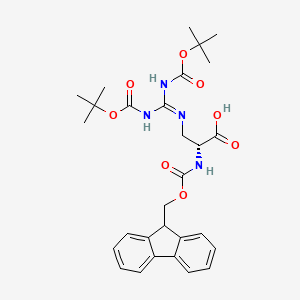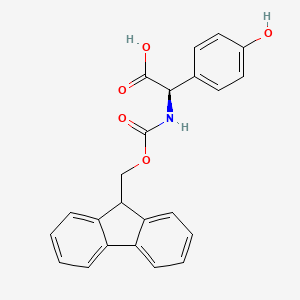
Fmoc-Abg-OH HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Abg-OH HCl” is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride . It is a potential building block for the construction of peptide nucleic acids (PNAs) and for peptoid synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C21H25ClN2O4 . The molecular weight is 368.44*36.45 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the Fmoc group can be removed under mildly acidic conditions using hydrogenolysis . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 368.44*36.45 g/mol . The physical and chemical properties of “this compound” can be influenced by the weight/weight ratios of the components .
科学的研究の応用
生体医学的用途
“Fmoc-Abg-OH HCl”は、自己支持性ハイドロゲル作成に使用されてきた、Fmoc誘導体化カチオン性ヘキサペプチドの一種です {svg_1}. これらのハイドロゲルは、さまざまな生物学的、生体医学的、およびバイオテクノロジー的用途に適した生体適合性材料です {svg_2}.
薬物送達システム
Fmoc誘導体化カチオン性ヘキサペプチドに基づくハイドロゲルは、薬物送達システムとして使用できます {svg_3}. これらのハイドロゲルは、薬物を封入して制御された方法で放出することができ、標的療法に役立ちます {svg_4}.
イメージングのための診断ツール
これらのハイドロゲルは、イメージングのための診断ツールとしても使用できます {svg_5}. これらのハイドロゲルは、in vitro実験に生理学的に関連する環境を提供でき、正確な診断に不可欠です {svg_6}.
バイオプリンティング用途のための足場
“this compound”を含む、新規な合成ハイドロゲル形成両親媒性カチオン性ペプチドクラスが、バイオプリンティング用途のための足場として提案されています {svg_7}.
組織工学
Fmoc誘導体化カチオン性ヘキサペプチドは、組織工学の潜在的な材料として機能する、より硬いハイドロゲル(G’ = 2526 Pa)を形成できます {svg_8}. これらのハイドロゲルは、細胞接着、生存、および複製を完全にサポートします {svg_9}.
生体適合性ハイドロゲルの製剤
“this compound”に関連する化合物であるFmoc-FFジペプチドは、最も研究されているペプチドハイドロゲル化剤の1つです {svg_10}. Fmoc-FFジペプチドは、さまざまな生体医学的用途に適した生体適合性ハイドロゲルの製剤に使用されてきました {svg_11}.
作用機序
Target of Action
The primary target of the compound Fmoc-Abg-OH HCl, also known as 9-Fluorenylmethoxycarbonyl, is the amine group of amino acids . It is used as a protecting group for amines during peptide synthesis .
Mode of Action
The compound this compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction is facilitated by the highly reactive 9-fluorenylmethyl chloroformate . The chloride is the leaving group, and the reaction liberates hydrochloric acid, which is neutralized by the base .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the synthesis methods and allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is base-labile, meaning it can be removed under basic conditions .
Pharmacokinetics
Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amine group . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group is sensitive to moisture and heat . Therefore, it must be handled carefully to prevent premature removal. Furthermore, the removal of the Fmoc group is performed in a solution of 20% piperidine in N,N-dimethylformamide (DMF), indicating that the solvent environment can significantly influence the efficacy of the Fmoc group’s action .
将来の方向性
生化学分析
Biochemical Properties
Fmoc-Abg-OH HCl plays a significant role in biochemical reactions. It is a trifunctional building block for peptoid synthesis and a variety of other reactions such as peptidomimetics, linker with branching functionality, and heterocycles . The Fmoc group in this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through van der Waals forces, hydrogen bonding, and π–π stacking .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For instance, Fmoc-K3 hydrogel, a derivative of this compound, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . It influences cell function by providing a physiologically relevant environment for in vitro experiments .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its ability to form gels in aqueous solution. This gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking . This property allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits high thermal stability, even at low minimum hydrogelation concentration
Metabolic Pathways
It is known that the Fmoc group can be rapidly removed by base
Transport and Distribution
The transport and distribution of this compound within cells and tissues are also areas of active research. It is known that this compound has the ability to form gels, which could potentially influence its localization or accumulation .
特性
IUPAC Name |
2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHKMMQEFPEQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
